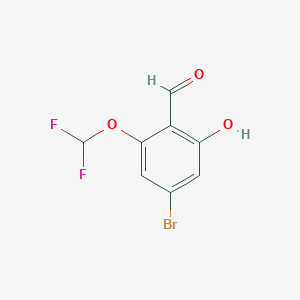
4-Bromo-2-(difluoromethoxy)-6-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(difluoromethoxy)-6-hydroxybenzaldehyde is an organic compound with the molecular formula C8H5BrF2O3. This compound is characterized by the presence of bromine, difluoromethoxy, and hydroxy functional groups attached to a benzaldehyde core. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(difluoromethoxy)-6-hydroxybenzaldehyde typically involves multiple steps:
Each step requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Methoxylation often involves the use of difluoromethyl ether in the presence of a base. Hydroxylation can be carried out using hydroxylating agents like hydrogen peroxide or sodium hydroxide. Finally, formylation can be achieved using formylating agents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(difluoromethoxy)-6-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Conversion of the aldehyde group to an alcohol.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles like amines, thiols, and organometallic compounds.
Major Products
Oxidation: 4-Bromo-2-(difluoromethoxy)-6-hydroxybenzoic acid.
Reduction: 4-Bromo-2-(difluoromethoxy)-6-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-2-(difluoromethoxy)-6-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(difluoromethoxy)-6-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like bromine and difluoromethoxy can influence its reactivity and binding affinity to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-(difluoromethoxy)pyridine: Similar in structure but with a pyridine ring instead of a benzaldehyde core.
4-Bromo-2,5-difluorobenzoic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde group.
4-Bromo-2,5-difluorobenzaldehyde: Similar in structure but without the hydroxy group.
Uniqueness
4-Bromo-2-(difluoromethoxy)-6-hydroxybenzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and properties
Propriétés
Formule moléculaire |
C8H5BrF2O3 |
|---|---|
Poids moléculaire |
267.02 g/mol |
Nom IUPAC |
4-bromo-2-(difluoromethoxy)-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C8H5BrF2O3/c9-4-1-6(13)5(3-12)7(2-4)14-8(10)11/h1-3,8,13H |
Clé InChI |
JLLIHSZHXKQGHX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1O)C=O)OC(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


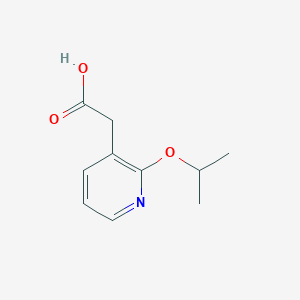
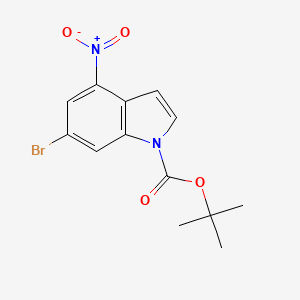
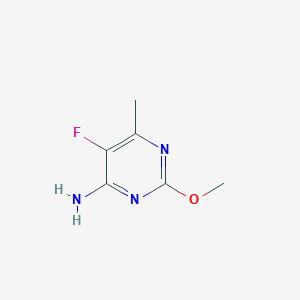

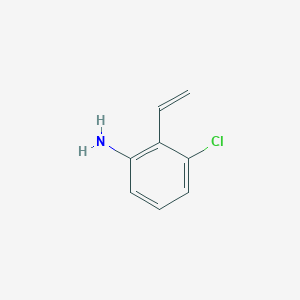
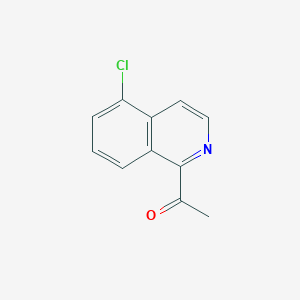
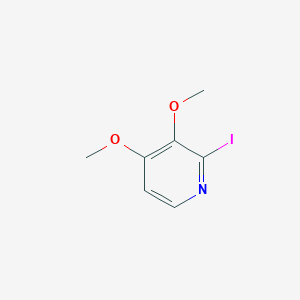
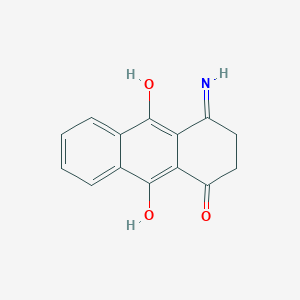
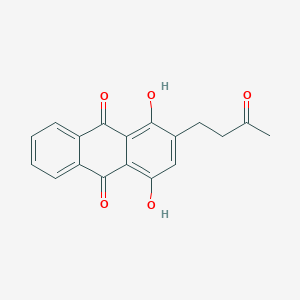
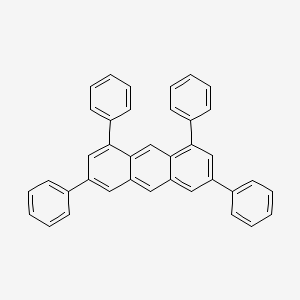
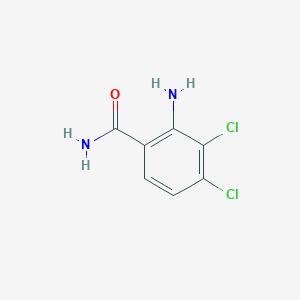


![9,10-Anthracenedione, 1,5-bis[(1-methylethyl)amino]-](/img/structure/B13134922.png)
